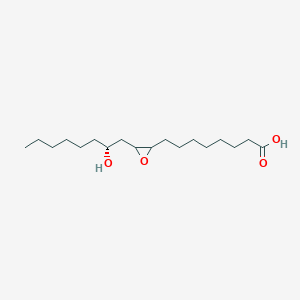
9,10-Epoxy-12(r)-hydroxy-octadecanoic acid
Overview
Description
9,10-Epoxy-12®-hydroxy-octadecanoic acid is a compound of significant interest in various scientific fields It is an epoxide derivative of octadecanoic acid, featuring both an epoxy group and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9,10-Epoxy-12®-hydroxy-octadecanoic acid typically involves the epoxidation of unsaturated fatty acids. One common method is the lipoxygenase-catalyzed oxygenation of linoleic acid, which produces hydroperoxy derivatives. These derivatives can then undergo further reactions to form the desired epoxide and hydroxyl groups .
Industrial Production Methods
Industrial production of this compound often involves the use of soybean lipoxygenase to convert linoleic acid into hydroperoxy derivatives. These intermediates are then subjected to specific reaction conditions, such as controlled temperature and pH, to yield 9,10-Epoxy-12®-hydroxy-octadecanoic acid .
Chemical Reactions Analysis
Types of Reactions
9,10-Epoxy-12®-hydroxy-octadecanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the epoxide group into diols.
Substitution: The epoxide ring can be opened by nucleophiles, leading to the formation of different substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like water, alcohols, and amines can react with the epoxide group under acidic or basic conditions.
Major Products Formed
Oxidation: Various oxidized derivatives, including hydroxy acids.
Reduction: Diols and other reduced forms.
Substitution: Substituted hydroxy acids and other derivatives.
Scientific Research Applications
9,10-Epoxy-12®-hydroxy-octadecanoic acid has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its role in cellular processes and as a potential biomarker for certain conditions.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory properties.
Industry: Utilized in the production of specialized polymers and other materials
Mechanism of Action
The mechanism of action of 9,10-Epoxy-12®-hydroxy-octadecanoic acid involves its interaction with cellular components. It can act as an uncoupler of mitochondrial respiration, affecting the respiratory control of mitochondria. This action is related to its ability to disrupt the electron transport chain, leading to altered cellular energy production .
Comparison with Similar Compounds
Similar Compounds
9,10-Epoxy-12-octadecenoic acid: Another epoxide derivative with similar structural features.
12,13-Epoxy-9-octadecenoic acid: A related compound with an epoxide group at a different position.
Coronaric acid:
Uniqueness
9,10-Epoxy-12®-hydroxy-octadecanoic acid is unique due to its specific combination of an epoxide and a hydroxyl group, which imparts distinct chemical reactivity and biological activity. This combination makes it particularly valuable for research in various scientific disciplines .
Properties
IUPAC Name |
8-[3-[(2R)-2-hydroxyoctyl]oxiran-2-yl]octanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H34O4/c1-2-3-4-8-11-15(19)14-17-16(22-17)12-9-6-5-7-10-13-18(20)21/h15-17,19H,2-14H2,1H3,(H,20,21)/t15-,16?,17?/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKVUWOJSBYPADP-KLAILNCOSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(CC1C(O1)CCCCCCCC(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC[C@H](CC1C(O1)CCCCCCCC(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H34O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



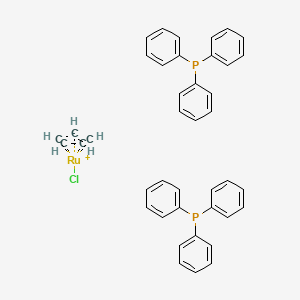
![Methyl 4-hydroxy-3-({[3-(methoxycarbonyl)cyclohexyl]amino}carbonyl)benzoate](/img/structure/B8019332.png)
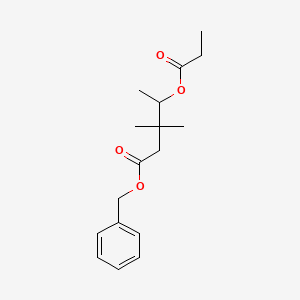

![1-Piperazinecarboxamide, 4-(2-methoxyphenyl)-N-[3-[[[[4-(2-methoxyphenyl)-1-piperazinyl]carbonyl]amino]methyl]-3,5,5-trimethylcyclohexyl]-; Isophorone diisocyanate-MOPP-adduct](/img/structure/B8019361.png)
![2-[[(2S)-2-aminocyclohexyl]amino]-4-(3-methylanilino)pyrimidine-5-carboxamide](/img/structure/B8019365.png)
![2-(Benzotriazol-1-yloxy)-4-[(3-methylphenyl)amino]pyrimidine-5-carboxamide](/img/structure/B8019368.png)
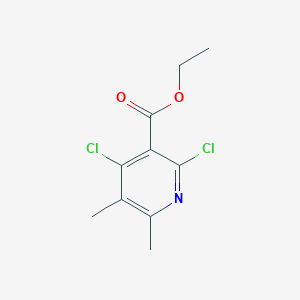
![(6S,6aS)-4-[2-chloro-6-(2,2-diphenylethylamino)purin-9-yl]-N-ethyl-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxole-6-carboxamide](/img/structure/B8019388.png)
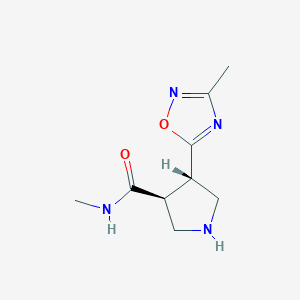

![2-[4-(Cyclobutylcarbonyl)piperazino]-4,5,6,7-tetrahydro-1,3-benzothiazole-6-carboxylic acid](/img/structure/B8019407.png)

